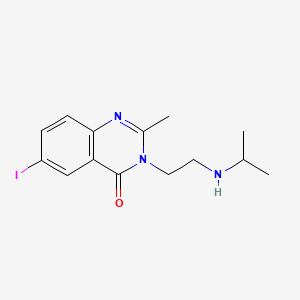![molecular formula C11H9N3 B13755454 Pyrrolo[1,2-A]quinoxalin-4-amine CAS No. 6025-71-4](/img/structure/B13755454.png)
Pyrrolo[1,2-A]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-A]quinoxalin-4-amine typically involves multicomponent reactions. One common method is the one-pot three-component reaction involving 1-substituted benzimidazoles, ethyl bromoacetate, and electron-deficient alkynes in 1,2-epoxybutane at reflux temperature . Another approach involves the intramolecular cyclization of functionalized pyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and cost-effective methods is emphasized in recent research to make the synthesis more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as nitric acid and hydrochloric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrochloric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities .
Scientific Research Applications
Pyrrolo[1,2-A]quinoxalin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-A]quinoxalin-4-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antineoplastic activity . The compound can downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, and proteasome pathway .
Comparison with Similar Compounds
Pyrrolo[1,2-A]quinoxalin-4-one: Shares a similar core structure but differs in its functional groups and biological activities.
Pyrrolo[1,2-A]benzimidazole: Another related compound with significant biological activities.
Uniqueness: Pyrrolo[1,2-A]quinoxalin-4-amine is unique due to its specific amine group, which allows for a broader range of chemical reactions and biological activities compared to its analogs .
Properties
IUPAC Name |
pyrrolo[1,2-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXUKXQJXYLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668187 |
Source


|
| Record name | Pyrrolo[1,2-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-71-4 |
Source


|
| Record name | Pyrrolo[1,2-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
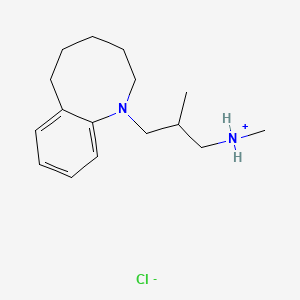

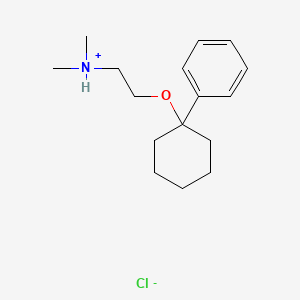
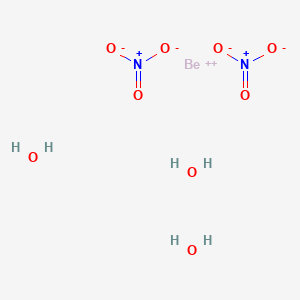
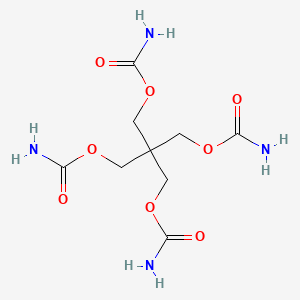
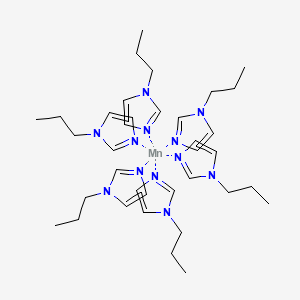
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
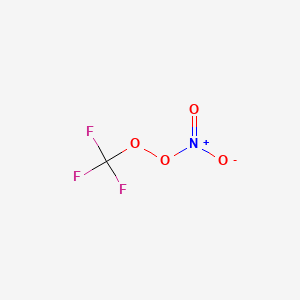
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

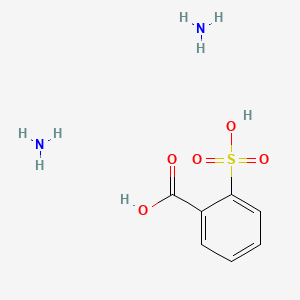
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
